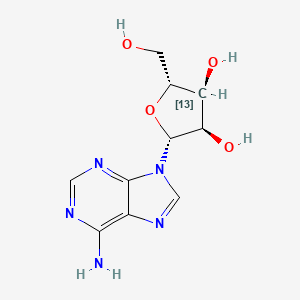
adenosine-3'-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-3’-13C is the 13C labeled Adenosine . Adenosine, a ubiquitous endogenous autacoid, acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . Adenosine affects almost all aspects of cellular physiology .
Synthesis Analysis
The synthesis of adenosine-3’-13C involves complex biochemical processes. The use of 13C metabolic flux analysis (13C-MFA) has emerged as the primary technique for quantifying intracellular fluxes in cancer cells . This technique has been used to investigate the metabolic pathways activated in cancer cells .Molecular Structure Analysis
The molecular formula of adenosine-3’-13C is C10H13N5O4 . It has a molecular weight of 268.23 g/mol . The structure of adenosine-3’-13C includes a purine nucleoside base, which is most commonly recognized with the molecule adenosine triphosphate, or ATP .Chemical Reactions Analysis
Adenosine-3’-13C is involved in various chemical reactions. For instance, it is used in Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) for quantitative analysis of adenosine .Aplicaciones Científicas De Investigación
Structural Dynamics of DNA by NMR
Field
This application falls under the field of Structural Biology and NMR Spectroscopy .
Application
The atom-specifically 13C-modified building blocks, including adenosine-3’-13C, can be incorporated into DNA via solid phase synthesis to facilitate investigations on structural and dynamic features via NMR spectroscopy .
Method
The method involves the synthesis of 6-13C-modified pyrimidine and 8-13C purine DNA phosphoramidites. These are then incorporated into a polypurine tract DNA/RNA hybrid duplex .
Results
The results showcase the facile resonance assignment using site-specific labeling. The data points toward an exchange process in the lower stem of the hairpin that is up-regulated in the presence of the HIV-1 nucleocapsid protein 7 .
Modulatory Activity of Adenosine on the Immune Response
Field
This application is in the field of Immunology .
Application
Adenosine, including its isotopically labeled form adenosine-3’-13C, has immunomodulatory properties. It induces Myeloid-derived suppressor cells (MDSCs) and modulates the inhibitory adenosine A3 receptor on monocytes .
Method
The impact of adenosine on peripheral and cord blood mononuclear cells (PBMCs and CBMCs) was analyzed by quantification of ectonucleotidases and adenosine receptor expression, MDSC induction from PBMCs and CBMCs, their suppressive capacity on T cell proliferation, and effector enzyme expression .
Results
Adenosine mediates its immunomodulatory properties in cord blood by inducing MDSCs, and by modulating the inhibitory adenosine A3 receptor on monocytes .
Metabolite Tracing in TCA Cycle
Field
This application is in the field of Metabolomics and Biochemistry .
Application
Adenosine-3’-13C is used in 13C metabolite tracing to study the role of glutamine and acetate in the TCA cycle to support adenosine triphosphate and de novo pyrimidine synthesis .
Method
The method involves the use of 13C-labeled adenosine-3’-13C and monitoring its incorporation into various metabolites in the TCA cycle .
Results
The results of this study are not explicitly mentioned in the search results .
Regulation of Circadian Timing
Field
This application is in the field of Chronobiology .
Application
Adenosine, including its isotopically labeled form adenosine-3’-13C, integrates light and sleep signaling for the regulation of circadian timing in mice . It encodes sleep history and this signal modulates circadian entrainment by light .
Method
The method involves pharmacological and genetic approaches to demonstrate that adenosine acts upon the circadian clockwork via adenosine A1/A2A receptor signaling through the activation of the Ca2+ -ERK-AP-1 and CREB/CRTC1-CRE pathways to regulate the clock genes Per1 and Per2 .
Results
These findings contribute to our understanding of how adenosine integrates signaling from both light and sleep to regulate circadian timing in mice .
Sleep-Wake Regulation
Field
This application is in the field of Sleep Research .
Application
Adenosine, including its isotopically labeled form adenosine-3’-13C, plays a crucial role in sleep-wake regulation . It provides important feedback signals to the homeostatic and circadian facets of sleep-wake regulation .
Method
The method involves systematic research testing the effects of different dosages of caffeine on sleep and waking behavior .
Results
Adenosine is widely accepted as an important sleep regulatory substance . The effects of caffeine on sleep differ between acute intake and chronic consumption .
Probing Structural Dynamics of DNA
Field
This application is in the field of Structural Biology .
Application
Adenosine-3’-13C is used to probe the structural dynamics of DNA . It allows for a deeper understanding of intrinsic DNA dynamics and its function .
Method
The method involves the synthesis of atom-specifically 13C-modified DNA building blocks, including adenosine-3’-13C, that can be incorporated into a target DNA via solid phase synthesis .
Results
Tracing Endogenous CO2 Recycling
Field
This application is in the field of Cancer Metabolism .
Application
Adenosine-3’-13C is used in 13C tracer analysis to monitor cellular metabolism in vivo and in intact cells . It helps in understanding the extensive recycling of endogenous CO2 in vivo .
Method
The method involves performing [U-13C]-glucose and [U-13C]-glutamine tracing in sarcoma-bearing mice (in vivo) and in cancer cell lines (in vitro). The 13C enrichment of metabolites in cultured cells and tissues is determined by LC coupled with high-resolution mass spectrometry (LC-HRMS) .
Results
The results show that recycling of endogenous CO2 is substantial in vivo. The production and recycling of 13CO2 from the decarboxylation of [U-13C]-glucose or [U-13C]-glutamine is negligible in vitro partially due to dilution by the exogenous HCO3−/CO2 source, but in vivo incorporation of endogenous 13CO2 into M+1 metabolites is substantial and should be considered .
Cardiovascular System
Field
This application is in the field of Cardiology .
Application
Adenosine, including its isotopically labeled form adenosine-3’-13C, has been used in research related to the cardiovascular system .
Method
The method involves cell culture studies, animal experiments, and human clinical trials .
Safety And Hazards
Direcciones Futuras
Hyperpolarized 13C MRI, which includes adenosine-3’-13C, is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-JUUGEQNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
adenosine-3'-13C | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


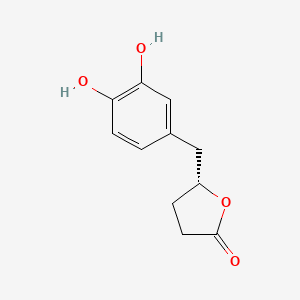
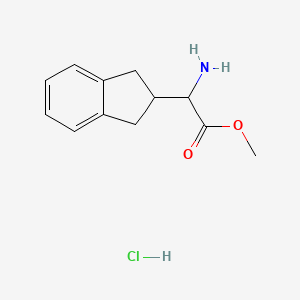
![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)
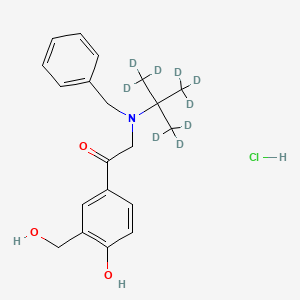
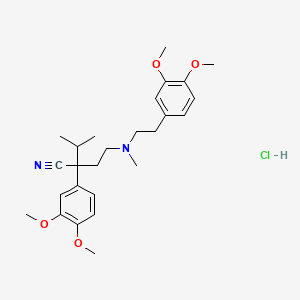
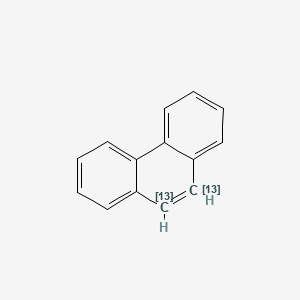
![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)
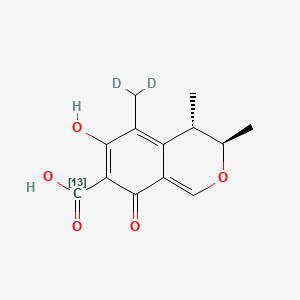
![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)